molecular formula C19H22N2O2S2 B8147379 Mono-fmoc-cystamine

Mono-fmoc-cystamine

Cat. No.: B8147379
M. Wt: 374.5 g/mol
InChI Key: KUPYLTNGEHLYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-fmoc-cystamine typically involves the reaction of cystamine dihydrochloride with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The process begins with the dissolution of cystamine dihydrochloride and sodium bicarbonate in deionized water, followed by the addition of dioxane. Succinic anhydride is then added to the mixture, which is stirred at room temperature overnight. The resulting solution is filtered to remove insoluble materials, and the pH is adjusted to 1-3 using hydrochloric acid. The final product is precipitated by cooling the solution to 4°C and collected by filtration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and control of reaction conditions to ensure consistency and high yield. The purification steps are also scaled up, often involving large-scale filtration and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Mono-fmoc-cystamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mono-fmoc-cystamine exerts its effects primarily through the incorporation of disulfide bonds, which can be cleaved under reducing conditions. This property makes it useful in the synthesis of peptides and other complex molecules where controlled cleavage of disulfide bonds is required. The Fmoc group protects the amino functional groups during synthesis and can be removed under basic conditions to allow for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its Fmoc protection, which allows for selective deprotection and functionalization of the amino groups. This makes it particularly useful in solid-phase peptide synthesis and other applications where controlled cleavage of protecting groups is essential .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c20-9-11-24-25-12-10-21-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPYLTNGEHLYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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